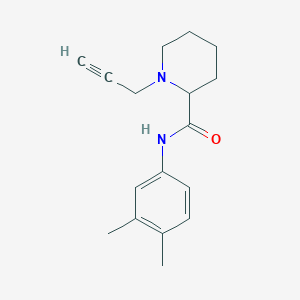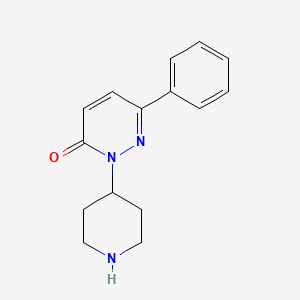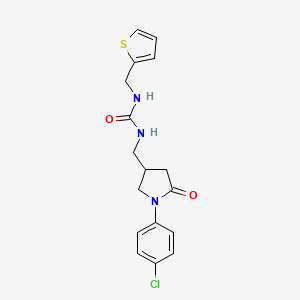
N-(3,4-dimethylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is a potent and widely used pharmacological tool in scientific research for studying the role of adenosine A1 receptors in various physiological and pathological processes.
Mechanism of Action
DPCPX exerts its pharmacological effects by selectively blocking adenosine A1 receptors. Adenosine A1 receptors are involved in the regulation of various physiological processes, including neurotransmitter release, cardiovascular function, and sleep-wake cycle. By blocking adenosine A1 receptors, DPCPX can modulate these processes and provide insights into the role of adenosine A1 receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DPCPX has been shown to modulate various physiological and pathological processes, including cardiovascular function, neurotransmitter release, and sleep-wake cycle. In animal studies, DPCPX has been shown to reduce myocardial ischemia-reperfusion injury, improve cognitive function, and reduce anxiety-like behavior. DPCPX has also been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
Advantages and Limitations for Lab Experiments
DPCPX is a potent and selective antagonist of adenosine A1 receptors, making it an ideal pharmacological tool for studying the role of these receptors in various physiological and pathological processes. However, like all pharmacological tools, DPCPX has some limitations. One of the limitations of DPCPX is that it is not selective for adenosine A1 receptors and can also block other adenosine receptor subtypes. Another limitation of DPCPX is that it has a relatively short half-life, which can limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for the use of DPCPX in scientific research. One direction is to explore the role of adenosine A1 receptors in various pathological conditions, such as neurological disorders, cardiovascular diseases, and cancer. Another direction is to develop more selective and potent antagonists of adenosine A1 receptors that can overcome the limitations of DPCPX. Furthermore, the use of DPCPX in combination with other pharmacological tools and genetic manipulations can provide further insights into the role of adenosine A1 receptors in various physiological and pathological processes.
Synthesis Methods
DPCPX can be synthesized by reacting 3,4-dimethylphenylacetic acid with propargylamine to obtain 3,4-dimethylphenylpropargylamide. This intermediate is then reacted with piperidine-2-carboxylic acid to obtain DPCPX. The synthesis of DPCPX is a multistep process that requires careful purification and characterization of the intermediate compounds.
Scientific Research Applications
DPCPX is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. They are involved in the regulation of various physiological processes, including cardiovascular function, neurotransmitter release, and sleep-wake cycle. DPCPX is a potent and selective antagonist of adenosine A1 receptors and is used to study the role of these receptors in various physiological and pathological processes.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-10-19-11-6-5-7-16(19)17(20)18-15-9-8-13(2)14(3)12-15/h1,8-9,12,16H,5-7,10-11H2,2-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILXTXFSKVPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCCN2CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2782703.png)
![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)
![2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one](/img/structure/B2782710.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2782713.png)




![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2782718.png)




